rac-Rotigotine Hydrochloride

Description

Significance of rac-Rotigotine Hydrochloride as a Dopamine (B1211576) Receptor Agonist Model in Research

This compound serves as a crucial tool in neuroscience research due to its action as a dopamine receptor agonist. It is the racemic mixture of Rotigotine (B252), a compound recognized as a full agonist of dopamine receptors. fishersci.nl Its utility in research stems from its ability to bind to and activate various dopamine receptor subtypes, thereby mimicking the effects of the endogenous neurotransmitter, dopamine. This property allows researchers to investigate the physiological and behavioral consequences of dopamine receptor stimulation in a controlled laboratory setting.

The significance of this compound is further underscored by its receptor binding profile. It demonstrates high affinity for several dopamine receptors, including the D1, D2, and D3 subtypes. nih.gov Specifically, its affinity (Ki) for the dopamine D3 receptor is approximately 0.71 nM, while its affinity for D2, D5, and D4 receptors ranges from 4-15 nM, and for the D1 receptor, it is 83 nM. fishersci.nlmedchemexpress.com This broad-spectrum agonism, coupled with varying affinities, provides a valuable model for dissecting the nuanced roles of different dopamine receptor subtypes in neuronal signaling and function.

Overview of its Role in Preclinical Pharmacological Investigations

In preclinical pharmacological studies, this compound is employed to explore the potential of dopamine receptor modulation. These investigations often involve in vitro and in vivo models to characterize the compound's effects on cellular and systemic levels.

In vitro studies have demonstrated that Rotigotine, the active component of the racemate, behaves as a full agonist at all dopamine receptors. medchemexpress.commedchemexpress.com For instance, functional assays have shown its potency for stimulating D1 receptors is comparable to that for D2 and D3 receptors. medchemexpress.commedchemexpress.com Furthermore, research on primary mesencephalic cell cultures has revealed that Rotigotine can influence neuronal survival. medchemexpress.commedchemexpress.com

In vivo studies in animal models are also a critical component of preclinical investigations. For example, in rats with induced unilateral dopamine depletion, Rotigotine has been shown to induce contralateral turning behavior, a standard measure of dopamine agonist activity. medchemexpress.com Such studies are instrumental in understanding the compound's effects on motor control and its potential implications for conditions characterized by dopamine deficiency.

Rationale for Comprehensive Academic Study of the Compound

The comprehensive academic study of this compound is driven by several key factors. As a versatile building block in chemical synthesis, it allows for the creation of more complex molecules and useful intermediates for further research. biosynth.com Its well-defined pharmacological profile as a dopamine agonist makes it an excellent reference compound for the development and characterization of new dopaminergic agents.

Moreover, the study of its enantioselective pharmacokinetics provides valuable insights into how chirality can influence the absorption, distribution, metabolism, and excretion of drugs. abmole.com The use of isotopically labeled versions, such as (Rac)-Rotigotine-d7 (hydrochloride), further aids in metabolic studies and pharmacokinetic analysis. szabo-scandic.com This detailed academic scrutiny is essential for building a robust understanding of dopamine receptor pharmacology and for the foundational science that may underpin future therapeutic strategies.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D3 | 0.71 nM fishersci.nlmedchemexpress.com |

| Dopamine D2, D5, D4 | 4-15 nM fishersci.nlmedchemexpress.com |

| Dopamine D1 | 83 nM fishersci.nlmedchemexpress.com |

| Functional Assay | Finding |

| Dopamine Receptor Stimulation | Full agonist at D1, D2, and D3 receptors. medchemexpress.commedchemexpress.com |

| Primary Mesencephalic Cell Culture | At 10 μM, Rotigotine decreased the number of THir neurons by 40%. medchemexpress.commedchemexpress.com |

| Neuroprotection Studies | Rotigotine (0.01 μM) showed slight protection against MPP+ toxicity and significant protection against rotenone-induced cell death. medchemexpress.commedchemexpress.com |

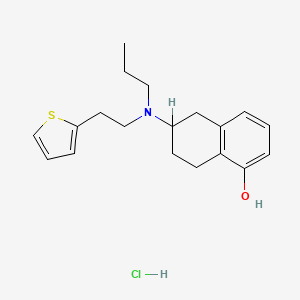

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Rac Rotigotine Hydrochloride

Total Synthesis Approaches to rac-Rotigotine and its Intermediates

The total synthesis of rac-Rotigotine and its key intermediates involves intricate chemical transformations aimed at assembling the molecule's complex structure. Both classical and modern synthetic routes have been developed to achieve this goal efficiently.

Classical synthesis of rac-Rotigotine often commences from readily available starting materials, such as 5-methoxy-2-tetralone (B30793). One practical approach involves a two-step synthesis from this precursor. thieme-connect.comresearchgate.net Another documented route involves a four-step reaction sequence: amination, asymmetric reduction, halogenation, and demethoxylation to yield the chiral rotigotine (B252). google.com This method utilizes stereoselective chemical reactions to create the specific stereostructure. google.com

A detailed synthetic pathway can start with the reaction of 5-methoxy-2-tetralone with an appropriate amine, followed by a reduction step. Subsequent N-alkylation and demethylation yield the final product. For instance, one method describes the reaction with 2-(thiophen-2-yl)ethan-1-amine, followed by reduction and subsequent alkylation and demethylation. rsc.orgrdd.edu.iq Another approach involves the use of a chiral phosphoric acid catalyst in an asymmetric reduction step to establish the desired stereochemistry. google.comrdd.edu.iq

The synthesis can be challenging due to the potential for side product formation and the need for enantiopurity. rdd.edu.iq Some routes have reported difficulties with high-pressure hydrogenation, which can be hazardous for large-scale production. google.com

Chemoenzymatic strategies offer a powerful alternative to classical synthesis, often providing higher enantioselectivity and milder reaction conditions. A key focus in the chemoenzymatic synthesis of rotigotine is the use of imine reductases (IREDs). dntb.gov.uarsc.orgrsc.org These enzymes catalyze the asymmetric reduction of a prochiral imine intermediate, which is a critical step in establishing the stereocenter of the molecule. dntb.gov.uarsc.orgrsc.orgresearchgate.net

The process typically involves the reductive amination of a ketone with an amine, catalyzed by the IRED. rsc.org Screening of enzyme panels has identified specific IREDs, such as pIR-221, that can produce the desired (S)-amine intermediate with high enantiomeric excess (92% e.e.). rsc.org This intermediate is then further elaborated through chemical steps to afford (S)-rotigotine. rsc.org

| Feature | Classical Chemical Synthesis | Chemoenzymatic Synthesis |

| Key Transformation | Asymmetric reduction using chiral catalysts or resolution of racemates. google.comrdd.edu.iq | Enzyme-catalyzed asymmetric reductive amination. dntb.gov.uarsc.orgrsc.org |

| Stereoselectivity | Variable, can require chiral auxiliaries or resolution steps. google.com | Often high to excellent (>99% e.e.). rsc.orgrsc.org |

| Reaction Conditions | Can involve harsh reagents and high pressures. google.com | Typically mild, aqueous conditions. researchgate.net |

| Efficiency | Can be limited by the number of steps and yield of resolution. google.com | Can offer shorter routes and higher overall yields. rsc.org |

| Example Catalyst | Chiral phosphoric acid. google.comrdd.edu.iq | Engineered Imine Reductase (IRED). dntb.gov.uarsc.org |

Exploration of Synthetic Precursors and Building Blocks

The synthesis of rac-Rotigotine relies on the strategic selection and assembly of key precursors and building blocks. A central precursor is 5-methoxy-2-tetralone , which serves as the foundation for the tetralin core of the molecule. thieme-connect.comresearchgate.netgoogle.com This starting material can be synthesized through methods such as a [4+2] cycloaddition of a methoxyaryne with benzyloxybutadiene or via ring expansion of 4-methoxyindanone. thieme-connect.comresearchgate.net

Other crucial building blocks include various amines that are reacted with the tetralone core. These include:

n-Propylamine : Used to introduce the propyl group on the amino functionality. rsc.org

2-(Thiophen-2-yl)ethan-1-amine : This amine provides the thiophenylethyl side chain. rsc.org

Preparation of Specific Crystalline Forms for Research Characterization

The solid-state properties of a chemical compound are of great importance, and rac-Rotigotine Hydrochloride can exist in different crystalline forms, or polymorphs. google.commdpi.com The preparation and characterization of these polymorphs are essential for research and development.

Different polymorphic forms of rotigotine and its hydrochloride salt have been identified and can be prepared through controlled crystallization from various solvents or solvent/antisolvent mixtures. google.com For example, Polymorphic Form I of rotigotine hydrochloride can be crystallized from specific solvents and exhibits a characteristic X-ray powder diffraction (XRPD) pattern with peaks at approximately 8.4°, 9.8°, 13.3°, 14.5°, and 25.1° 2Θ. google.com

Polymorphic Form II of rotigotine hydrochloride can be obtained by crystallization from water, alcohols, and polar ethers like 1,4-dioxane. google.com It displays a distinct XRPD pattern with characteristic peaks at about 7.9°, 10.6°, 12.1°, 14.1°, and 15.9° 2Θ. google.com The free base of rotigotine also has at least two polymorphic forms, designated as Form I and Form II, which differ in their thermal properties. google.comepo.org The preparation of a specific form can be influenced by factors such as temperature and the presence of seed crystals. google.com

| Polymorphic Form | Key XRPD Peaks (°2Θ) |

| Form I | 8.4, 9.8, 13.3, 14.5, 25.1 google.com |

| Form II | 7.9, 10.6, 12.1, 14.1, 15.9 google.com |

| Form IV | Can be crystallized from acetonitrile. google.com |

Design and Synthesis of Labeled Analogs for Research Applications

Isotopically labeled analogs of this compound are invaluable tools for various research applications, particularly in metabolic studies.

Deuterium-labeled analogs of Rotigotine, such as rac-Rotigotine-d3 hydrochloride and rac-Rotigotine-d7 hydrochloride , have been synthesized. medchemexpress.comszabo-scandic.com These labeled compounds are primarily used as internal standards in analytical and pharmacokinetic research. veeprho.com The introduction of deuterium (B1214612) atoms can potentially influence the pharmacokinetic and metabolic profiles of the drug. medchemexpress.commedchemexpress.eu

The synthesis of these deuterated analogs typically starts with the non-labeled Rotigotine precursor and utilizes deuterated reagents and solvents to introduce the deuterium labels at specific positions in the molecule. evitachem.com For instance, rac-Rotigotine-d3 methyl ether is a deuterium-labeled intermediate. medchemexpress.eu These labeled compounds are essential for accurately quantifying the parent compound and its metabolites in biological samples. medchemexpress.comszabo-scandic.com

| Compound Name | Description |

| rac-Rotigotine-d3 hydrochloride | A deuterium-labeled analog of this compound. medchemexpress.com |

| rac-Rotigotine-d7 hydrochloride | A deuterium-labeled analog of Rotigotine used as an internal standard. szabo-scandic.comveeprho.com |

| rac-Rotigotine-d3 methyl ether | A deuterated intermediate in the synthesis of labeled rotigotine analogs. medchemexpress.eu |

Radioligand Synthesis for Receptor Binding Assays

The characterization of a compound's interaction with its biological targets is a cornerstone of pharmacological research. For G-protein coupled receptors (GPCRs), such as the dopamine (B1211576) receptor family, radioligand binding assays are indispensable tools for determining the affinity and selectivity of a ligand. This is achieved by using a radioactively labeled version of a compound (a radioligand) to quantify its binding to receptor proteins. In the study of rotigotine's pharmacology, tritiated rotigotine, [³H]rotigotine, has been instrumental.

[³H]rotigotine is employed as a high-affinity agonist radioligand to directly label and characterize all subtypes of the human dopamine receptor (D1, D2, D3, D4, and D5). nih.govvanderbilt.eduresearchgate.net Its use is crucial for deriving accurate estimates of agonist affinity, not only for rotigotine itself but also for other competing ligands. nih.govresearchgate.net The synthesis of such a radioligand involves introducing tritium (B154650) (³H), a radioactive isotope of hydrogen, into the molecular structure of rotigotine. While specific synthesis pathways for [³H]rotigotine are often proprietary, the resulting radiolabeled compound allows for highly sensitive detection in binding assays.

Beyond tritium, other isotopic labeling, such as with deuterium, is used to create tracers for pharmacokinetic studies. Deuterium-labeled (Rac)-Rotigotine-d7 hydrochloride serves as a stable isotope-labeled internal standard for quantitative analysis.

Application in Receptor Binding Assays

Radioligand binding assays using [³H]rotigotine are typically conducted with membrane preparations from cells engineered to express specific human dopamine receptor subtypes. nih.govabmole.com These assays are performed in two main formats:

Saturation Assays: These experiments involve incubating the receptor-containing membranes with increasing concentrations of [³H]rotigotine to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum receptor density (Bmax). nih.govacs.org

Competition Assays: In this setup, a fixed concentration of [³H]rotigotine is used along with varying concentrations of an unlabeled compound (the "competitor," such as this compound). The ability of the unlabeled compound to displace the radioligand from the receptor is measured. This allows for the calculation of the competitor's inhibitory constant (Ki), which reflects its binding affinity for the receptor. nih.govnih.gov

Studies have demonstrated that [³H]rotigotine is a versatile agonist radioligand, effectively labeling all five dopamine receptor subtypes. nih.gov The binding is reversible and time-dependent. nih.gov For instance, research shows a strong correlation between the functional potency of various dopamine agonists and their binding affinity as determined in competition assays against [³H]rotigotine. nih.govabmole.com

The following tables present research findings derived from radioligand binding assays, illustrating the detailed characterization of rotigotine's receptor profile.

Table 1: Binding Affinity (Ki) of Rotigotine for Human Receptor Subtypes

This table details the binding affinity of rotigotine, presented as the inhibition constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity. These values were determined in standard competition binding assays.

| Receptor Subtype | Binding Affinity (Ki in nM) | Reference |

| Dopamine D1 | 83 | nih.govmedchemexpress.com |

| Dopamine D2 | 13.5 | nih.gov |

| Dopamine D3 | 0.71 | nih.govmedchemexpress.com |

| Dopamine D4.2 | 3.9 | nih.gov |

| Dopamine D4.4 | 15 | nih.gov |

| Dopamine D4.7 | 5.9 | nih.gov |

| Dopamine D5 | 5.4 | nih.gov |

| Serotonin (B10506) 5-HT1A | 30 | nih.gov |

| Adrenergic α2B | 27 | nih.gov |

Table 2: Experimental Conditions for [³H]Rotigotine Radioligand Binding Assays

This table outlines the specific concentrations of [³H]rotigotine used in competition and kinetic studies for different dopamine receptor subtypes. These concentrations are selected to ensure a robust signal for accurate measurement. nih.gov

| Receptor Subtype | [³H]Rotigotine Concentration (nM) | Reference |

| Dopamine D1 | 0.8 | nih.gov |

| Dopamine D2 | 0.2 | nih.gov |

| Dopamine D3 | 0.2 | nih.gov |

| Dopamine D4 | 0.2 | nih.gov |

| Dopamine D5 | 0.2 | nih.gov |

Molecular Pharmacology and Receptor Binding Profile in Vitro and Preclinical Models

Characterization of Dopaminergic Receptor Interactions

rac-Rotigotine hydrochloride is a non-ergoline dopamine (B1211576) agonist that interacts with all five dopamine receptor subtypes (D1-D5). researchgate.netdrugbank.com Its pharmacological profile is characterized by a broad affinity across these receptors, although with notable differences in binding affinity and potency. nih.govnih.gov In preclinical models, it has demonstrated agonist activity at all dopamine receptor subtypes. nih.govnih.gov

In radioligand binding studies, rotigotine (B252) has shown a lower affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes. nih.govnih.gov Standard binding assays have reported a Ki value of 83 nM for the D1 receptor. nih.govmedchemexpress.commedchemexpress.com However, functional studies reveal that despite this lower binding affinity, rotigotine acts as a potent and full agonist at the D1 receptor. nih.govwikipedia.org In functional assays, the potency of rotigotine at D1 receptors was found to be similar to its potency at D2 and D3 receptors, with a reported pEC50 value of 9.0. nih.govmedchemexpress.com This suggests that rotigotine maintains high functional activity at D1 receptors, which is a differentiating factor from some other dopamine agonists like ropinirole (B1195838) and pramipexole (B1678040) that lack significant activity at D1 receptors. nih.govnih.gov

Table 1: In Vitro Binding Affinity and Functional Potency of this compound at Dopamine D1 Receptors

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 83 nM | nih.govmedchemexpress.commedchemexpress.com |

| Functional Potency (pEC50) | 9.0 | nih.govmedchemexpress.com |

Rotigotine exhibits a high affinity for the dopamine D2 receptor. nih.govapexbt.com In vitro binding assays have determined its Ki value to be approximately 13.5 nM. nih.gov Other sources report Ki values in the range of 4-15 nM for D2 receptors. medchemexpress.commedchemexpress.com Functionally, rotigotine acts as a full agonist at D2 receptors. nih.gov Studies have shown its potency at D2L receptors to be 53 times higher than that of dopamine itself. nih.gov The pEC50 values for its functional interaction with D2 receptors are reported to be in the range of 9.4–8.6. nih.govmedchemexpress.com

Table 2: In Vitro Binding Affinity and Functional Potency of this compound at Dopamine D2 Receptors

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 13.5 nM | nih.gov |

| Functional Potency (pEC50) | 9.4–8.6 | nih.govmedchemexpress.com |

The highest binding affinity of rotigotine among all dopamine receptor subtypes is for the D3 receptor. drugbank.comnih.govwikipedia.org Radioligand binding studies have consistently reported a high affinity, with a Ki value of 0.71 nM. nih.govmedchemexpress.commedchemexpress.comapexbt.com This demonstrates a significant preference for the D3 receptor. In functional reporter-gene assays, rotigotine behaves as a full agonist at D3 receptors. nih.gov Its potency at the D3 receptor is exceptionally high, being approximately 2,600 times higher than that of dopamine. nih.gov The reported pEC50 value for its functional activity at the D3 receptor is 9.7. nih.govmedchemexpress.com

Table 3: In Vitro Binding Affinity and Functional Potency of this compound at Dopamine D3 Receptors

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 0.71 nM | nih.govmedchemexpress.commedchemexpress.comapexbt.com |

| Functional Potency (pEC50) | 9.7 | nih.govmedchemexpress.com |

Rotigotine also demonstrates a notable affinity for the dopamine D4 receptor. nih.gov Binding studies have reported Ki values for different D4 receptor isoforms, including 3.9 nM for D4.2, 5.9 nM for D4.7, and 15 nM for D4.4. nih.gov Other reports place the Ki value in the general range of 4-15 nM for D4 receptors. medchemexpress.commedchemexpress.com In functional assays, rotigotine acts as a full agonist at D4 receptors, although its potency is comparatively lower than at D1, D2, and D3 receptors. nih.govnih.govnih.gov

Table 4: In Vitro Binding Affinity of this compound at Dopamine D4 Receptor Isoforms

| Receptor Isoform | Binding Affinity (Ki) | Reference |

|---|---|---|

| D4.2 | 3.9 nM | nih.gov |

| D4.7 | 5.9 nM | nih.gov |

| D4.4 | 15 nM | nih.gov |

The interaction of rotigotine with the dopamine D5 receptor is characterized by high affinity. nih.gov In vitro binding assays have shown a Ki value of 5.4 nM. nih.gov Similar to its action at other dopamine receptors, rotigotine functions as a full agonist at D5 receptors. nih.gov Its functional potency at D5 receptors is comparable to its potency at D1 receptors. nih.gov While it has a high affinity, its functional potency at D5 receptors is considered lower than at D1, D2, and D3 receptors. nih.govnih.gov

Table 5: In Vitro Binding Affinity and Functional Potency of this compound at Dopamine D5 Receptors

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 5.4 nM | nih.gov |

| Functional Agonism | Full Agonist | nih.gov |

The receptor binding profile of rotigotine reveals a distinct selectivity among the dopamine receptor subtypes. It exhibits the highest affinity for the D3 receptor. nih.gov Specifically, rotigotine has a 10-fold greater selectivity for D3 receptors compared to D2, D4, and D5 receptors. nih.govmedchemexpress.comwikipedia.org Furthermore, its selectivity for the D3 receptor is approximately 100-fold higher than for the D1 receptor. nih.govmedchemexpress.comwikipedia.org The rank order of its binding affinity is generally considered to be D3 > D4 ≈ D5 > D2 > D1. nih.gov In terms of functional agonistic activity, the rank order of potency is D3 > D2L > D1 = D5 > D4.4. nih.gov This profile distinguishes rotigotine from other dopamine agonists and may contribute to its specific pharmacological effects.

Table 6: Summary of Binding Affinities (Ki) of this compound at Dopamine Receptors

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| D1 | 83 nM | nih.govmedchemexpress.commedchemexpress.com |

| D2 | 13.5 nM | nih.gov |

| D3 | 0.71 nM | nih.govmedchemexpress.commedchemexpress.comapexbt.com |

| D4 (isoforms) | 3.9 - 15 nM | nih.gov |

| D5 | 5.4 nM | nih.gov |

Investigation of Non-Dopaminergic Receptor Interactions

While primarily classified as a dopamine agonist, this compound demonstrates significant affinities for several non-dopaminergic receptors. nih.gov These interactions are crucial for a comprehensive understanding of its pharmacological effects. Standard binding assays have revealed that, beyond the dopaminergic system, the compound shows relevant affinity for specific serotonin (B10506) and alpha-adrenergic receptors. nih.gov

This compound exhibits partial agonist activity at serotonin 5-HT1A receptors. immunomart.orgmedchemexpress.com In vitro binding assays have determined its affinity (Ki) for the 5-HT1A receptor to be 30 nM. nih.gov This interaction is not merely a pharmacological curiosity; it is linked to potential neuroprotective effects. Studies have shown that the neuroprotective action of rotigotine may be mediated through the stimulation of 5-HT1A receptors on astrocytes, leading to the upregulation of antioxidant molecules. nih.gov This agonistic activity at 5-HT1A receptors suggests a multimodal action that could contribute to its therapeutic profile. nih.govdrugbank.com

In contrast to its agonistic effects at dopamine and serotonin receptors, this compound acts as an antagonist at alpha-2B (α2B) adrenergic receptors. nih.govimmunomart.orgmedchemexpress.comdrugbank.com The binding affinity (Ki) for the α2B receptor has been measured at 27 nM. nih.gov This antagonistic action at adrenergic sites represents another significant aspect of its non-dopaminergic activity, distinguishing its profile from other dopamine agonists. nih.gov

Table 1: Non-Dopaminergic Receptor Binding Profile of this compound

| Receptor | Activity | Affinity (Ki) |

|---|---|---|

| Serotonin 5-HT1A | Agonist | 30 nM nih.gov |

| Alpha-2B Adrenergic | Antagonist | 27 nM nih.gov |

Methodologies for In Vitro Receptor Binding Assays

The characterization of this compound's receptor binding profile relies on established and sophisticated in vitro methodologies. These assays are essential for determining the affinity and functional activity of the compound at various receptor subtypes.

Radioligand binding assays are a cornerstone for measuring the affinity of a compound for a target receptor. giffordbioscience.com These assays utilize a radiolabeled ligand (a radioactive isotope, often tritium (B154650) [3H], attached to a molecule) that binds specifically to the receptor of interest. merckmillipore.comnih.gov The affinity of an unlabeled compound, such as rotigotine, is determined through competitive binding experiments, where it competes with a fixed concentration of the radioligand for receptor binding sites. giffordbioscience.comnih.gov

The process typically involves incubating cell membranes expressing the target receptor with the radioligand and various concentrations of the competing unlabeled compound. After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, often by rapid vacuum filtration through glass fiber filters. giffordbioscience.commerckmillipore.comnih.gov The amount of radioactivity trapped on the filters is then measured, allowing for the calculation of the compound's inhibitory constant (Ki), a measure of its binding affinity.

In the study of rotigotine, several radioligands have been employed:

[3H]rotigotine has been used as an agonist radioligand to directly label and characterize dopamine receptor subtypes. nih.gov

[3H]SCH23390 is a classic antagonist radioligand used to label D1 and D5 dopamine receptors. nih.gov

[3H]raclopride is an antagonist radioligand commonly used for D2 and D3 dopamine receptors. nih.gov

[3H]spiperone is an antagonist radioligand used for D2, D3, and D4 dopamine receptors. nih.gov

By using both an agonist radioligand ([3H]rotigotine) and various antagonist radioligands, researchers can gain a more complete pharmacological profile of the receptor's binding sites. nih.gov

Table 2: Examples of Radioligands Used in Characterizing Rotigotine's Receptor Profile

| Radioligand | Type | Primary Target Receptor(s) |

|---|---|---|

| [3H]rotigotine | Agonist | Dopamine Receptors (D1, D2, D3, D4, D5) nih.gov |

| [3H]SCH23390 | Antagonist | Dopamine D1, D5 nih.gov |

| [3H]raclopride | Antagonist | Dopamine D2, D3 nih.gov |

| [3H]spiperone | Antagonist | Dopamine D2, D3, D4 nih.gov |

Beyond determining binding affinity, it is crucial to assess the functional activity of a compound—whether it acts as an agonist or an antagonist at the receptor. Functional reporter-gene assays are powerful tools for this purpose. indigobiosciences.comnih.gov In these cell-based assays, a reporter gene (such as luciferase or beta-galactosidase) is placed under the control of a transcriptional response element that is regulated by the receptor's signaling pathway. nih.govyoutube.com

When a ligand binds to and activates the receptor (agonist activity), it initiates an intracellular signaling cascade that ultimately leads to the expression of the reporter gene. The resulting protein produces a measurable signal (e.g., light for luciferase), the intensity of which corresponds to the degree of receptor activation. nih.govbmglabtech.com Conversely, an antagonist will block this signal from being produced by a known agonist. These assays confirmed that rotigotine behaves as a full agonist at dopamine receptors. nih.gov Reporter-gene assays are instrumental in moving from binding affinity to functional efficacy, providing a more detailed picture of a compound's pharmacological action. indigobiosciences.com

Preclinical Cellular Models and Neuroprotective Mechanisms

Preclinical studies using various cellular models have investigated the potential neuroprotective properties of this compound. These in vitro models allow for the study of cellular mechanisms in a controlled environment, providing insights into how the compound may protect neurons from damage.

One line of research has utilized primary mesencephalic cell cultures, which contain dopaminergic neurons, to model neurodegeneration. In these cultures, rotigotine demonstrated a significant neuroprotective effect against toxicity induced by rotenone (B1679576), a complex I inhibitor that causes mitochondrial dysfunction. medchemexpress.comtermedia.pl The protective mechanism was found to involve the counteraction of mitochondrial dysfunction, as rotigotine was able to prevent rotenone-induced production of reactive oxygen species (ROS). medchemexpress.com The compound also showed a slight protective effect against toxicity from MPP+, another complex I inhibitor. medchemexpress.com

A distinct neuroprotective mechanism has been identified involving astrocytes and the serotonin 5-HT1A receptor. In cultured astrocytes, rotigotine was found to increase the expression of the antioxidant molecules metallothionein-1 and -2 (MT-1,2). nih.gov This effect was mediated by its agonist activity at 5-HT1A receptors on the astrocytes. Conditioned media from astrocytes pre-treated with rotigotine was able to significantly inhibit dopaminergic neurotoxicity induced by the neurotoxin 6-hydroxydopamine (6-OHDA). This protective effect was blocked by a 5-HT1A antagonist, confirming the receptor's role in this pathway. nih.gov

Furthermore, studies using human neuroblastoma cell lines have shown that novel delivery systems, such as rotigotine-loaded chitosan (B1678972) nanoparticles, may possess neuroprotective effects. nih.gov These findings from diverse cellular models suggest that this compound may exert neuroprotective effects through multiple mechanisms, including the direct protection of neurons by mitigating mitochondrial dysfunction and indirect protection via the modulation of astrocyte activity. nih.govtermedia.pl

Table 3: Summary of Neuroprotective Mechanisms in Preclinical Cellular Models

| Cellular Model | Toxin/Insult | Observed Neuroprotective Mechanism | Mediating Receptor |

|---|---|---|---|

| Primary Mesencephalic Culture | Rotenone, MPP+ | Counteracting mitochondrial dysfunction; inhibition of ROS production. medchemexpress.comtermedia.pl | Not specified |

| Cultured Astrocytes | 6-Hydroxydopamine (6-OHDA) | Upregulation of metallothionein (B12644479) (MT-1,2) expression. nih.gov | Serotonin 5-HT1A nih.gov |

| Human Neuroblastoma Cell Lines | Not specified | Potential neuroprotective effects observed with nanoparticle delivery. nih.gov | Not specified |

Effects on Dopaminergic Neurons in Primary Mesencephalic Cell Culture

In primary mesencephalic cell cultures, which are crucial models for studying dopaminergic neurons, this compound exhibits a concentration-dependent effect on neuron survival. At a concentration of 10 µM, rotigotine has been observed to significantly decrease the number of tyrosine hydroxylase immunoreactive (THir) neurons by 40% compared to untreated control cultures. nih.gov Tyrosine hydroxylase is a key enzyme in the synthesis of dopamine, and a reduction in THir neurons is indicative of dopaminergic cell loss. Conversely, at lower concentrations, rotigotine does not appear to negatively influence the survival of these neurons. nih.gov This suggests a biphasic effect, where higher concentrations may induce cytotoxicity, a phenomenon that warrants further investigation to understand the underlying mechanisms.

Mitigation of Neurotoxicity Induced by Mitochondrial Complex I Inhibitors (e.g., MPP+, Rotenone)

Mitochondrial dysfunction, particularly the inhibition of complex I of the electron transport chain, is a key pathological mechanism implicated in neurodegenerative diseases. The neurotoxins 1-methyl-4-phenylpyridinium (MPP+) and rotenone are potent inhibitors of mitochondrial complex I and are widely used to model such conditions in vitro.

Studies have shown that this compound can offer protection to dopaminergic neurons against the neurotoxic effects of these inhibitors. In primary mesencephalic cell cultures, treatment with 0.01 µM rotigotine resulted in a modest rescue of 10% of THir neurons from MPP+-induced cell death. nih.gov Its protective effect was more pronounced against rotenone-induced toxicity, where the same concentration of rotigotine significantly rescued 20% of THir neurons. nih.govtermedia.pl This suggests that while this compound can mitigate neurotoxicity from both compounds, its protective mechanisms may be more effective against the specific insults induced by rotenone.

Modulation of Reactive Oxygen Species (ROS) Production

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative disorders. Mitochondrial complex I inhibitors like rotenone are known to significantly increase ROS production. nih.gov Research has demonstrated that this compound can effectively modulate ROS levels. In primary mesencephalic cell cultures, it has been shown to significantly attenuate the production of ROS induced by rotenone. nih.govtermedia.pl This antioxidant-like property is a key aspect of its neuroprotective profile, as reducing oxidative stress can help preserve neuronal integrity and function.

Structure-Activity Relationship (SAR) Investigations Derived from this compound Analogs

The chemical structure of this compound, an aminotetralin derivative, is fundamental to its interaction with dopamine receptors. nih.gov Structure-activity relationship (SAR) studies on aminotetralin analogs have provided insights into the structural requirements for dopamine receptor agonism.

For aminotetralin analogues, the nature and position of substituents on the aromatic ring and the nitrogen atom significantly influence their potency and selectivity for dopamine receptor subtypes. For instance, lipophilic substituents at the R3 position and hydrophilic substituents at the R6 and/or R9 positions of the aminotetralin core can increase the inhibitory potency at the dopamine transporter. nih.gov Furthermore, an -OH group at the R6 position enhances dopamine uptake inhibition, while a methoxy (B1213986) group at the R7 position decreases it. nih.gov

The thiophene (B33073) ring in the structure of rotigotine is also a critical pharmacophore. Thiophene is often used in medicinal chemistry as a bioisosteric replacement for a phenyl ring and can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov SAR studies on other thiophene-containing compounds have demonstrated that modifications to this ring can significantly alter biological activity. nih.gov

Stereochemical Investigations and Enantiomeric Purity Assessment of Rotigotine

Significance of Chirality in rac-Rotigotine Hydrochloride Research

Chirality is a fundamental property in pharmaceutical sciences, as the stereoisomers (enantiomers) of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. This is because the biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions. In the context of this compound, understanding its stereochemistry is paramount. The therapeutic activity of this compound resides almost exclusively in one of its enantiomers, the (S)-enantiomer, which is known as rotigotine (B252).

The differential effects of the enantiomers extend beyond their primary pharmacological targets. Preclinical studies have shown that the two enantiomers even bind differently to plasma proteins. For instance, the binding affinities of the (S)- and (R)-enantiomers to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are distinct, which can influence their distribution and clearance in the body. The (R)-enantiomer, or antipode, has been found to show a stronger affinity for HSA compared to the active (S)-enantiomer. Research has demonstrated that the (S)-enantiomer acts as a potent agonist at dopamine (B1211576) receptors, while the (R)-enantiomer exhibits antagonistic properties at the same sites. This functional opposition between the enantiomers provides a strong rationale for the development and use of rotigotine as a single-enantiomer product, as the presence of the (R)-enantiomer in a racemic mixture could antagonize the therapeutic effects of the (S)-enantiomer nih.gov. Therefore, the synthesis, separation, and analysis of the individual enantiomers are critical areas of research to ensure the quality and efficacy of the active pharmaceutical ingredient.

Development and Validation of Chiral Analytical Methods

The assessment of enantiomeric purity is a critical requirement in the development of single-enantiomer drugs like rotigotine. This necessitates the development of robust and validated stereoselective analytical methods capable of separating and quantifying the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of pharmaceuticals. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly employed for a wide range of chiral compounds.

For the analysis of rotigotine enantiomers, a normal-phase HPLC method has been reported. The method development process involves screening various CSPs and optimizing the mobile phase composition to achieve adequate resolution. Validation of a chiral HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer.

Table 1: Representative Chiral HPLC Method Parameters for Rotigotine

| Parameter | Condition |

|---|---|

| Column | RegisPack (Polysaccharide-based CSP) |

| Dimensions | 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol (90/10) + 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220 nm |

| Separation Factor (α) | 2.94 |

Data synthesized from publicly available application notes.

Besides HPLC, other techniques have been developed for the chiral separation of rotigotine and its related impurities.

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has proven to be an effective technique for enantioseparation. A method utilizing a dual cyclodextrin (B1172386) system as a chiral selector in the background electrolyte has been successfully developed and validated for rotigotine. This approach allows for the simultaneous separation of the rotigotine enantiomers and other chiral impurities nih.gov. The method was optimized by adjusting buffer pH, selector concentration, and voltage, and was validated for specificity, precision, linearity, and accuracy nih.gov.

Table 2: Validated Capillary Zone Electrophoresis Method for Rotigotine Enantioseparation

| Parameter | Condition/Value |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Running Buffer | 100 mM Sodium Phosphate (B84403) (pH 2.5) |

| Chiral Selector | 2% (w/v) Sulfated-β-CD + 2% (w/v) Methyl-β-CD |

| Voltage | -20 kV |

| Temperature | 20 °C |

| Detection | UV at 200 nm |

| Linearity Range | 0.005 to 0.25 mM |

| Limit of Detection (LOD) | 0.003 mM |

| Limit of Quantification (LOQ) | 0.01 mM |

| Precision (RSD for migration time) | <0.58% |

| Accuracy (Recovery) | 95.9% to 108.3% |

Data derived from a published study on the simultaneous enantioseparation of rotigotine and its impurities nih.gov.

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of organic solvents, making it a "greener" technique. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. While specific validated methods for rotigotine are not widely published, the principles of SFC make it highly suitable for this application, particularly at a preparative scale for isolating enantiomers.

Studies on Enantioselective Synthesis Pathways

The production of a single-enantiomer drug like rotigotine requires a stereocontrolled synthetic process, known as asymmetric or enantioselective synthesis. This avoids the formation of a racemic mixture, which would then require a costly and often inefficient chiral resolution step. Several strategies have been explored for the enantioselective synthesis of rotigotine.

One prominent approach is chemoenzymatic synthesis, which leverages the high stereoselectivity of enzymes. A short and efficient synthesis of (S)-rotigotine has been achieved using an imine reductase (IRED) enzyme as a biocatalyst. In this key step, a prochiral imine is asymmetrically reduced to the corresponding chiral amine. Through structure-guided design of the enzyme, a double-mutant IRED was developed that showed excellent S-stereoselectivity (>99%) and good yields for a key intermediate, (S)-2-aminotetralin. This biocatalytic protocol was successfully applied to the total synthesis of rotigotine with high enantiomeric excess.

Another successful strategy involves the use of chiral catalysts. Enantioselective synthesis of the β-aminotetralin core of rotigotine has been accomplished via chiral phosphoric acid-catalyzed reductive amination of a β-tetralone precursor. These methods provide direct access to the desired enantiomer with high selectivity, demonstrating the power of modern asymmetric catalysis in pharmaceutical manufacturing.

Table 3: Comparison of Selected Enantioselective Synthesis Strategies for Rotigotine

| Method | Key Reagent/Catalyst | Key Transformation | Reported Selectivity |

|---|---|---|---|

| Chemoenzymatic Synthesis | Engineered Imine Reductase (IRED) Mutant | Asymmetric Reductive Amination | >99% ee (S-enantiomer) |

| Catalytic Asymmetric Synthesis | Chiral Phosphoric Acid | Catalytic Reductive Amination | High enantioselectivity |

Comparative Preclinical Pharmacological Profiles of Rotigotine Enantiomers

The preclinical pharmacological profiles of the rotigotine enantiomers confirm the significance of chirality. The desired therapeutic effects are mediated by the (S)-enantiomer, which functions as a potent agonist at multiple dopamine receptor subtypes. In contrast, the (R)-enantiomer exhibits a different and even opposing pharmacological action.

Table 4: Comparative Preclinical Profile of Rotigotine Enantiomers

| Target | Parameter | (S)-Rotigotine (Eutomer) | (R)-Rotigotine (Distomer) |

|---|---|---|---|

| Dopamine Receptors | D1 Receptor Affinity (Ki) | 83 nM | Data not available |

| D2 Receptor Affinity (Ki) | 13.5 nM | Data not available | |

| D2 Receptor Functional Activity | Agonist | Antagonist | |

| D3 Receptor Affinity (Ki) | 0.71 nM | Data not available | |

| D4/D5 Receptor Affinity (Ki) | 3.9 - 15 nM | Data not available | |

| Serotonin (B10506) Receptor | 5-HT1A Receptor Affinity (Ki) | 30 nM (Agonist) | Data not available |

| Adrenergic Receptor | α2B Receptor Affinity (Ki) | 27 nM (Antagonist) | Data not available |

| Plasma Proteins | Human Serum Albumin (HSA) Binding Constant (Kb) | 8,884 M⁻¹ | 17,648 M⁻¹ |

| Bovine Serum Albumin (BSA) Binding Constant (Kb) | 7,348 M⁻¹ | 9,353 M⁻¹ |

Receptor affinity data for (S)-Rotigotine from Scheller et al. nih.gov. Functional activity comparison from van der Weide et al nih.gov. Serum albumin binding data from a study on enantiospecific binding.

Advanced Analytical Techniques for Compound Characterization and Stability Research

Chromatographic Methodologies

Chromatographic techniques are fundamental for separating rac-Rotigotine Hydrochloride from its related substances, including process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, CAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. The technique's versatility is enhanced by coupling it with various detectors to ensure comprehensive detection of both the active ingredient and its impurities.

A common approach involves reverse-phase HPLC (RP-HPLC) systems. For instance, a stability-indicating assay method may utilize a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) rjpbcs.comresearchgate.net. Detection is often performed using a Photodiode Array (PDA) or Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment rjpbcs.comnih.gov. Studies have reported detection wavelengths for Rotigotine (B252) at 224 nm and 272 nm researchgate.netorientjchem.orgresearchgate.net.

In addition to UV-based detectors like DAD, a Charged Aerosol Detector (CAD) can be employed. CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, making it valuable for quantifying compounds that have poor or no UV absorption. The use of multiple detectors, such as DAD and CAD in tandem, is particularly beneficial in forced degradation studies to ensure that all degradation products are detected nih.gov.

Table 1: Example HPLC Method Parameters for Rotigotine Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Zorbax SB C-18 (4.6 x 250mm, 5µ) | researchgate.net |

| Mobile Phase | Buffer and Methanol (30:70, v/v) | researchgate.net |

| Flow Rate | 2.0 mL/min | researchgate.net |

| Detection | PDA Detector at 224 nm | researchgate.netorientjchem.org |

| Column Temp. | 30°C | researchgate.net |

| Retention Time | ~2.691 min | researchgate.netorientjchem.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

For definitive identification and structural elucidation of this compound and its related substances, the coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable. LC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing power of MS.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods have been developed for the sensitive determination of rotigotine nih.gov. These methods often involve liquid-liquid extraction for sample preparation, followed by chromatographic separation and detection by MS/MS, where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity nih.gov. For rotigotine, the mass-to-charge ratio (m/z) transition of 316.00 → 147.00 has been utilized nih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with an Orbitrap mass analyzer, provides highly accurate mass measurements nih.gov. This accuracy allows for the determination of elemental compositions of unknown impurities and degradation products, which is a crucial step in their structural characterization nih.govfda.gov. This technique was instrumental in identifying four new degradation products of Rotigotine in a recent study nih.gov.

Spectroscopic Characterization Techniques (e.g., NMR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural confirmation of molecules labmanager.com. Quantitative ¹H NMR (qNMR) has been used for the analysis of rotigotine. By using an internal standard like dimethyl terephthalate, specific proton signals of rotigotine (e.g., the peak at δ 7.28 ppm) can be used for quantification without the need for a reference standard of the analyte itself mdpi.com. NMR is also invaluable for elucidating the precise structure of impurities once they are isolated.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and robust technique used for quantitative analysis and for providing basic structural information labmanager.com. The UV spectrum of a molecule is determined by its electronic structure. For Rotigotine, the maximum absorption wavelength has been identified at 224 nm, which is typically used for its quantification in HPLC-UV methods orientjchem.org. UV-Vis spectra can also be used during forced degradation studies to monitor the disappearance of the parent drug and the appearance of degradation products, although it lacks the specificity of HPLC for resolving individual components researchgate.net.

Identification and Structural Elucidation of Impurities

The synthesis of this compound can lead to the formation of various process-related impurities, including isomers, by-products from side reactions, residual starting materials, and catalysts . Degradation during storage or under stress conditions can also generate new impurities.

A comprehensive analysis is required to identify and characterize these impurities to ensure the quality and safety of the drug substance. The process typically involves a combination of the chromatographic and spectroscopic techniques mentioned above. HPLC and UHPLC are used to separate the impurities from the main compound daicelpharmastandards.com. Collection of these separated impurities allows for subsequent analysis by HRMS to determine their elemental composition and by NMR to elucidate their complete chemical structure nih.gov.

Several impurities of Rotigotine have been identified and are controlled during its manufacturing. These include both process-related impurities and degradation products veeprho.compharmaffiliates.com.

Table 2: Selected Known Impurities of Rotigotine

| Impurity Name | CAS Number | Molecular Formula (Salt) | Source |

|---|---|---|---|

| Rotigotine - Impurity A (Hydrochloride Salt) | 125572-92-1 | C₁₉H₂₆ClNOS | pharmaffiliates.com |

| Depropyl Rotigotine (Impurity C) | 153409-14-4 | C₁₆H₂₀ClNOS (HCl Salt) | veeprho.compharmaffiliates.com |

| N-Ethyl Rotigotine (Impurity D) | 1369625-04-6 | N/A | veeprho.com |

| Rotigotine N-Oxide Hydrochloride (Impurity E) | 2708278-88-8 | C₁₉H₂₆ClNO₂S | daicelpharmastandards.compharmaffiliates.com |

| Acetyl Rotigotine (Impurity F) | 835654-68-7 | C₂₁H₂₈ClNO₂S (HCl Salt) | daicelpharmastandards.comveeprho.com |

| Rotigotine - Impurity G (Hydrochloride Salt) | N/A | C₂₂H₂₆ClNOS₂ | pharmaffiliates.com |

Forced Degradation Studies and Stability Profiling in Research Settings

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance nih.govrjptonline.org. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing, such as high heat, light, and extreme pH and oxidative conditions nih.gov. The objectives are to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods capable of separating the drug from its degradants rjptonline.org.

For Rotigotine, studies have shown that it is particularly susceptible to oxidation and photolytic degradation nih.gov. These investigations are essential for developing appropriate formulation and packaging strategies to protect the drug product.

Evaluation under Acidic Hydrolysis Conditions

Acidic hydrolysis is a common stress condition used to evaluate the stability of a drug molecule in low pH environments. The experimental conditions can be varied in terms of acid concentration, temperature, and duration of exposure to achieve an appropriate level of degradation.

Research studies on Rotigotine have employed various acidic hydrolysis conditions:

Condition 1: Treatment with 1.0 N HCl at room temperature for durations of 3, 6, and 24 hours rjpbcs.com.

Condition 2: Exposure to 1.0 N HCl at an elevated temperature of 60°C for 3, 6, and 24 hours rjpbcs.com.

Condition 3: Refluxing with 2 N HCl for 30 minutes at 60°C orientjchem.org.

Following the acid stress, the samples are neutralized and then analyzed, typically by a stability-indicating HPLC method, to quantify the remaining parent drug and profile the degradation products formed rjpbcs.comorientjchem.org.

Table 3: Summary of Acidic Hydrolysis Conditions for Rotigotine in Research

| Acid | Concentration | Temperature | Duration | Source |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | 1.0 N | Room Temperature | 3, 6, 24 hours | rjpbcs.com |

| Hydrochloric Acid (HCl) | 1.0 N | 60°C | 3, 6, 24 hours | rjpbcs.com |

| Hydrochloric Acid (HCl) | 2.0 N | 60°C (Reflux) | 30 minutes | orientjchem.org |

Evaluation under Basic Hydrolysis Conditions

Forced degradation studies under basic hydrolysis conditions are a fundamental component of stability testing, designed to understand a compound's susceptibility to degradation in alkaline environments. In the case of this compound, investigations have been conducted to assess its stability when exposed to basic solutions.

Research involving stress testing of Rotigotine has included evaluations under basic hydrolysis. nih.gov One study subjected a solution of the compound to 2N sodium hydroxide (B78521) at 60°C for 30 minutes. orientjchem.org However, comprehensive analyses have concluded that significant degradation of Rotigotine was primarily observed under oxidative and photolytic conditions, with no significant degradation reported under alkaline stress. nih.govmdpi.com This indicates a notable stability of this compound in basic environments under the tested conditions.

| Condition | Temperature | Duration | Observed Degradation |

|---|---|---|---|

| 2N NaOH | 60°C | 30 minutes | Not significant orientjchem.org |

| ICH Guideline Conditions | Varied | Varied | Not significant nih.govmdpi.com |

Assessment under Oxidative Stress Conditions

The susceptibility of this compound to oxidation is a critical aspect of its stability profile. Studies have consistently shown that the compound is prone to degradation in the presence of oxidizing agents. nih.govrjpbcs.com This degradation is often rapid and leads to the formation of multiple byproducts. rjpbcs.com

Forced degradation studies employing hydrogen peroxide have demonstrated this vulnerability. In one study, exposing a solution of Rotigotine to 20% hydrogen peroxide at 60°C resulted in degradation within 30 minutes. orientjchem.org Another investigation using 5% hydrogen peroxide at 60°C for 3 hours led to a reduction of approximately 10% in the concentration of the active substance. orientjchem.org A more recent and detailed analysis in 2024 utilized high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) to characterize the degradation products. nih.gov This study identified eight substances related to Rotigotine under oxidative stress, which included four previously known impurities (B, C, K, and E) and four newly characterized degradation products (DP-1, DP-2, DP-3, and DP-4). nih.gov The formation of N-oxides is also a recognized pathway for the oxidative degradation of Rotigotine. orientjchem.org

| Oxidizing Agent | Temperature | Duration | Extent of Degradation | Identified Products |

|---|---|---|---|---|

| 20% H₂O₂ | 60°C | 30 minutes | Degradation observed orientjchem.org | Not specified |

| 5% H₂O₂ | 60°C | 3 hours | Approx. 10% orientjchem.org | Not specified |

| ICH Guideline Conditions | Varied | Varied | Significant degradation nih.gov | Impurities B, C, K, E; DP-1, DP-2, DP-3, DP-4 nih.gov |

Photolytic Degradation Pathway Analysis

Exposure to light can be a significant factor in the degradation of pharmaceutical compounds. For this compound, photostability studies have revealed a notable susceptibility to degradation upon exposure to light. nih.gov

Comprehensive studies following ICH guidelines have confirmed that significant degradation occurs under photolytic conditions. nih.gov The analysis of samples exposed to UV light has shown the formation of a complex mixture of degradation products. orientjchem.org Research has identified eight photolytic degradation products, which are the same as those found under oxidative stress: the known impurities B, C, K, and E, and four newly identified compounds, DP-1 through DP-4. nih.gov While these products have been characterized, the intricate pathway of their formation through photolytic reactions is complex and requires further detailed investigation to be fully elucidated.

Thermal Stability Investigations

The thermal stability of a compound is essential for determining appropriate storage and handling conditions. Investigations into the thermal stability of this compound have shown that it is sensitive to high temperatures.

Studies have reported that when a solution of Rotigotine is heated to 105°C, rapid decomposition occurs. rjpbcs.com Slower degradation was observed when the solution was heated at 60°C. rjpbcs.com In the solid state, the compound has also been evaluated at 105°C for 24 hours. orientjchem.org However, under the standard thermal stress conditions outlined in ICH guidelines, which are typically less extreme, significant degradation was not observed, in contrast to the significant effects of oxidative and photolytic stress. nih.gov This suggests that while this compound is vulnerable to decomposition at very high temperatures, it possesses reasonable stability under more moderate thermal conditions.

| State | Temperature | Observation |

|---|---|---|

| Solution | 105°C | Rapid decomposition rjpbcs.com |

| Solution | 60°C | Slow degradation rjpbcs.com |

| Solid | 105°C | Evaluated for 24 hours orientjchem.org |

| Solid/Solution | ICH Thermal Conditions | No significant degradation nih.gov |

Polymorphism Studies and Their Implications for Research Material Purity

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical characteristic of a pharmaceutical compound that can influence its physical and chemical properties. Rotigotine is known to exist in at least two polymorphic forms, designated as Form I and Form II.

Thermodynamic analysis has demonstrated that Form II is the more stable solid phase, while Form I is metastable. This relationship is described as monotropic, meaning Form I is metastable in relation to Form II across the entire pressure-temperature domain. The sudden appearance of the more stable Form II in a commercial formulation of Rotigotine, which was initially developed with the metastable Form I, led to product recalls due to crystallization issues.

The existence of these polymorphs has significant implications for the purity of research material. The presence of an undesired or uncontrolled polymorphic form is considered a physical impurity. For research purposes, the polymorphic form of this compound must be carefully controlled and characterized to ensure the consistency and reproducibility of experimental results. A mixture of polymorphs in a research sample could lead to variability in key properties such as dissolution rate, which could in turn affect the outcomes of in vitro and in vivo studies.

Furthermore, polymorphism has implications for analytical methods. Different polymorphic forms can exhibit distinct signals in solid-state analytical techniques such as X-ray powder diffraction (XRPD), solid-state nuclear magnetic resonance (ssNMR), and infrared (IR) spectroscopy. In liquid-state analyses like HPLC, incomplete dissolution of a less soluble, more stable polymorph could lead to inaccurate quantification and assessment of chemical purity. Therefore, validated analytical methods must be able to ensure the complete dissolution of all polymorphic forms present in the material or be able to quantify the different forms. The control and characterization of polymorphism are thus essential for maintaining the purity and quality of this compound as a research material.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Rotigotine Impurity B |

| Rotigotine Impurity C |

| Rotigotine Impurity K |

| Rotigotine Impurity E |

| Rotigotine N-Oxide |

Metabolic Transformations and Degradation Pathways in Vitro and Preclinical Biochemical Studies

Characterization of Enzymatic Metabolism

In vitro and preclinical studies have identified three main classes of enzymes responsible for the metabolism of rotigotine (B252): Cytochrome P450 (CYP) isoenzymes, sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs). drugbank.comrxlist.com The major metabolic pathway involves direct Phase 2 conjugation reactions, while Phase 1 N-dealkylation represents a secondary, minor pathway. researchgate.netnih.gov

Sulfation is a major Phase 2 conjugation pathway for rotigotine metabolism. researchgate.netnih.gov In vitro investigations using a panel of 13 known human cytosolic sulfotransferases identified six specific SULTs that display significant sulfating activity towards rotigotine. nih.gov These are:

SULT1A1

SULT1A2

SULT1A3

SULT1B1

SULT1C4

SULT1E1

Studies using human organ samples revealed that the highest rotigotine-sulfating activity is found in the liver and small intestine cytosols. nih.gov This enzymatic action results in the formation of inactive sulfate (B86663) conjugates, which are a major class of metabolites found in plasma and urine. rxlist.comnih.gov

Alongside sulfation, glucuronidation is another crucial Phase 2 conjugation reaction in the metabolic clearance of rotigotine. nih.govnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid to a substrate. drugbank.comnih.gov At least two UGT enzymes are known to catalyze the metabolism of rotigotine, leading to the formation of rotigotine glucuronide. drugbank.comnih.gov This conjugation reaction, like sulfation, renders the compound more water-soluble, facilitating its excretion and terminating its biological activity. nih.gov

Enzymes Involved in rac-Rotigotine Hydrochloride Metabolism

| Enzyme Class | Specific Isoenzymes | Metabolic Pathway | Significance |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | N-dealkylation (Phase 1) | Minor |

| Sulfotransferases (SULTs) | SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, SULT1E1 | Sulfation (Phase 2 Conjugation) | Major |

| UDP-Glucuronosyltransferases (UGTs) | At least two UGT isoenzymes | Glucuronidation (Phase 2 Conjugation) | Major |

Identification and Structural Characterization of Major Metabolites

Following administration, rotigotine is transformed into several major metabolites. drugbank.com These metabolites are primarily inactive conjugates of the parent drug or its N-desalkyl derivatives. rxlist.comnih.gov After intravenous dosing, the predominant metabolites identified in human plasma are sulfate and glucuronide conjugates of rotigotine itself, as well as sulfate conjugates of its N-desalkyl metabolites. drugbank.comfda.gov

The major metabolites identified in urine include: rxlist.comnih.govfda.gov

Rotigotine sulfate: Formed by the direct sulfation of the parent molecule.

Rotigotine glucuronide: Formed by the direct glucuronidation of the parent molecule.

N-despropyl-rotigotine sulfate: This metabolite is formed via N-dealkylation to remove the propyl group, followed by sulfation.

N-desthienylethyl-rotigotine sulfate: This metabolite results from the cleavage of the thienylethyl group, followed by sulfation.

These four conjugates account for a significant portion of the excreted dose. nih.govfda.gov

Major Identified Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Precursor |

|---|---|---|

| Rotigotine sulfate | Sulfation | This compound |

| Rotigotine glucuronide | Glucuronidation | This compound |

| N-despropyl-rotigotine sulfate | N-dealkylation followed by Sulfation | This compound |

| N-desthienylethyl-rotigotine sulfate | N-dealkylation followed by Sulfation | This compound |

Investigation of In Vitro Metabolic Stability

In vitro and in vivo data indicate that this compound is rapidly and extensively metabolized. drugbank.comwikipedia.org The parent compound has a terminal elimination half-life of 5 to 7 hours, which reflects its efficient clearance through metabolic processes. rxlist.comfda.gov The rapid conversion of the pharmacologically active parent drug to inactive conjugates is a key feature of its pharmacokinetic profile. nih.govrxlist.com This extensive metabolism suggests a low in vitro metabolic stability for the parent compound when exposed to metabolically competent systems, such as liver microsomes or hepatocytes, which contain the necessary CYP, SULT, and UGT enzymes. nih.govnih.gov

Non-Enzymatic Degradation Mechanisms and Products

Beyond enzymatic metabolism, the stability of this compound can be affected by non-enzymatic degradation, particularly under stress conditions. nih.gov Forced degradation studies conducted under various conditions (acidic, basic, oxidative, metallic, photolytic, and thermal) have shown that the compound is highly susceptible to oxidation and photolysis. nih.gov

Under oxidative and photolytic stress, significant degradation was observed. nih.gov Analysis of the stressed samples revealed the presence of eight substances related to rotigotine. Four of these were identified as known impurities (Impurities B, C, E, and K). nih.gov Additionally, four previously undescribed degradation products, designated DP-1, DP-2, DP-3, and DP-4, were identified and structurally characterized using high-resolution mass spectrometry. nih.gov These findings confirm the high susceptibility of the rotigotine molecule to oxidative degradation, which is a critical factor for consideration in its formulation and storage. nih.gov

Pharmacokinetic Modeling and Prodrug Design in Research Contexts

Development of Physiologically-Based Pharmacokinetic (PBPK) Models for Research

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used in research to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. For rac-Rotigotine Hydrochloride, particularly in the context of its transdermal delivery systems, PBPK models have been developed to provide a quantitative understanding of its in vivo behavior.

A novel PBPK model was designed to characterize the pharmacokinetics of transdermal rotigotine (B252). frontiersin.org This model incorporated whole-body physiological systems, accounted for clearance mechanisms in the liver and kidneys, and integrated the specific physicochemical properties of rotigotine that influence its permeation through the skin and distribution into various tissues. frontiersin.org

Key Research Findings from PBPK Modeling:

Tissue Distribution: The model successfully quantified the pharmacokinetic profiles of transdermally delivered rotigotine. A significant finding was that after application, the drug rapidly reached the brain, with steady-state concentrations in this target tissue being approximately 10-fold higher than those in plasma. frontiersin.org

Covariate Analysis: The PBPK model was used to interpret pharmacokinetic variability. When body weight was included as a covariate, the model predicted that underweight individuals could experience a 1.61-fold increase in tissue exposure to rotigotine and a 1.50-fold extension of its mean half-life compared to individuals of normal weight. frontiersin.org

Precision Medicine Tool: Such quantitative models are foundational in research for advancing precision medicine, allowing for reliable characterization of in vivo pharmacokinetics across different dosages and regimens, which is a critical step before any clinical consideration. frontiersin.org

Theoretical and Preclinical Exploration of Prodrug Strategies for this compound

The biopharmaceutical properties of this compound present significant challenges for conventional oral administration, primarily its very low oral bioavailability (less than 1% in some preclinical models) due to extensive first-pass metabolism. pharmatutor.orgnih.govpharmaexcipients.com This metabolic vulnerability is a primary driver for the theoretical exploration of prodrug strategies in a research context. A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug. nih.govmdpi.com

Enhancing Permeability for Research Applications

A key objective in prodrug design is to enhance the permeability of a parent molecule across biological membranes, such as the intestinal epithelium. For a compound like rotigotine, which is subject to extensive presystemic clearance, a prodrug strategy could theoretically be employed to improve its absorption characteristics.

The traditional approach involves covalently bonding the parent drug to lipophilic moieties (e.g., alkyl or aryl groups) to increase its passive permeability. By masking the polar functional groups of the rotigotine molecule, a prodrug could facilitate more efficient transport across the lipid bilayers of enterocytes, potentially increasing the fraction of the dose absorbed.

Optimization of Biopharmaceutical Parameters through Prodrug Design

Beyond permeability, prodrugs can be designed to optimize other biopharmaceutical parameters. The primary goal for a rotigotine prodrug would be to circumvent the extensive first-pass metabolism in the gut wall and liver.

Theoretical Prodrug Strategies:

Ester Prodrugs: The hydroxyl group on the rotigotine molecule is a prime target for esterification. Attaching a promoiety via an ester linkage can increase lipophilicity, which may enhance absorption. These ester linkages are often designed to be cleaved by ubiquitous esterase enzymes in the body to release the active rotigotine.

Phosphate (B84403) Ester Prodrugs: To improve aqueous solubility for potential parenteral formulations in research, a phosphate ester prodrug could be synthesized. Phosphate esters can dramatically increase water solubility and are typically cleaved rapidly in vivo by alkaline phosphatases to release the parent drug. pharmatutor.orgbohrium.comnih.gov

Lymphatic System Targeting: A more advanced concept involves designing triglyceride-mimetic prodrugs. By attaching rotigotine to a lipid backbone, the prodrug could be absorbed via the intestinal lymphatic system, thereby bypassing the portal circulation and avoiding first-pass hepatic metabolism altogether. frontiersin.org

While these strategies are well-established in medicinal chemistry, specific preclinical studies detailing the synthesis and evaluation of this compound prodrugs are not widely available in published literature. The focus has largely remained on alternative delivery routes, such as transdermal and intranasal systems, to bypass the gastrointestinal tract.

Research on Drug-Drug Interaction Potential at the Metabolic Enzyme Level (in vitro/preclinical)

In vitro and preclinical studies are crucial for determining a compound's potential for drug-drug interactions (DDIs) at the level of metabolic enzymes, primarily the cytochrome P450 (CYP) system. Research on rotigotine has shown that it has a low potential for clinically relevant pharmacokinetic interactions mediated by CYP isoenzymes.

The major metabolic pathway for rotigotine is not CYP-mediated oxidation but rather direct phase 2 conjugation reactions. nih.gov Systemically absorbed rotigotine is rapidly metabolized into inactive conjugates, principally rotigotine sulfate (B86663) and rotigotine glucuronide. nih.govmdpi.comnih.gov A secondary pathway involves N-desalkylation to form metabolites, which are subsequently conjugated. nih.gov

In vitro evaluations using human microsomes and hepatocytes confirmed that the potential for DDI with CYP2D6 is low. nih.gov While several CYP isoenzymes (including 1A2, 2C19, and 3A4) are involved in the minor metabolic pathway, rotigotine is not metabolized solely by one of these isoenzymes. nih.gov This multi-enzyme pathway reduces the risk of significant shifts in plasma levels if a single CYP enzyme is inhibited by a co-administered drug. nih.gov

| Metabolic Pathway/Enzyme | Finding | Implication for DDI Potential | Source |

|---|---|---|---|

| Primary Metabolism | Direct Phase 2 conjugation (sulfation and glucuronidation) | Low, as this pathway is less prone to classic enzyme inhibition/induction DDIs compared to CYP pathways. | nih.govnih.gov |

| Minor Metabolism | N-dealkylation mediated by multiple CYP isoenzymes (1A2, 2C9, 2C19, 2D6, 3A4) | Low, as metabolism is not dependent on a single CYP enzyme. | nih.gov |

| CYP2D6 (in vitro) | Low interaction potential observed in human microsomes and hepatocytes. | Low risk of interactions with drugs metabolized by or inhibiting CYP2D6. | nih.gov |

| CYP Inhibitor Studies (Cimetidine, Omeprazole) | No clinically relevant pharmacokinetic interactions observed in formal DDI studies. | Confirms low in vivo DDI potential via CYP inhibition. | nih.govmdpi.com |

Advanced Concepts in Drug Design and Delivery for Dopamine (B1211576) Agonists Based on this compound

The challenges associated with the oral delivery of rotigotine have spurred extensive research into advanced drug delivery systems designed to provide continuous and controlled release, often targeting direct-to-brain pathways.

Nanoparticle-Based Systems: To improve bioavailability and enable nose-to-brain delivery, rotigotine has been formulated into various nanoparticles.

Solid Lipid Nanoparticles (SLNs): Research has focused on optimizing rotigotine-loaded SLNs for intranasal administration. Optimized formulations have achieved particle sizes around 129 nm with high entrapment efficiency (83%). scbt.com These SLNs were found to be permeable through ex vivo goat nasal mucosa and non-toxic, suggesting a viable alternative delivery route. scbt.com

Chitosan (B1678972) Nanoparticles: Rotigotine-loaded chitosan nanoparticles have also been developed for nose-to-brain delivery. These formulations showed small particle sizes (approx. 75 nm), high entrapment efficiency (>96%), and a sustained in vitro release profile. pharmatutor.org Ex vivo studies demonstrated a significant improvement in nasal permeation compared to a simple rotigotine solution. pharmatutor.org

Lactoferrin-Modified PEG-PLGA Nanoparticles: To enhance brain targeting, nanoparticles have been surface-modified with lactoferrin. nih.gov These carriers provide slow, continuous drug release and show greater uptake in brain-relevant cell lines compared to unmodified nanoparticles. Following intranasal administration in preclinical models, the lactoferrin-modified nanoparticles achieved much more effective brain delivery of rotigotine. nih.gov

Transferosomes: These are highly deformable vesicles that can penetrate the skin more effectively than standard liposomes. Research has explored transferosome patches containing rotigotine hydrochloride, which have shown high entrapment efficiency and a high rate of in vitro drug permeation over 24 hours, indicating their promise as an advanced transdermal delivery system. nih.gov

Long-Acting Injectables and Implants:

Polymer Conjugates: A rotigotine-polyoxazoline conjugate (SER-214) has been developed for subcutaneous delivery. In preclinical rat models, this conjugate demonstrated a prolonged half-life for rotigotine. bohrium.com

Microspheres: An extended-release microsphere formulation of rotigotine has been researched for once-weekly intramuscular injection. bohrium.com